![molecular formula C23H24FN3O3S B11165354 [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11165354.png)
[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone
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Overview
Description
[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperazine ring, and fluorine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperazine moiety. One common synthetic route involves the reaction of 2-fluoro-6-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone
- [2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- [2-Fluoro-4-methoxybenzaldehyde]
Uniqueness
Compared to similar compounds, This compound stands out due to its unique combination of a thiazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness .
Biological Activity
The compound [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone, a thiazole derivative, has garnered attention due to its potential biological activities. This article synthesizes diverse research findings, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a piperazine unit, which is known to enhance biological activity through various mechanisms. The presence of fluorine and methoxy groups in its structure may contribute to its lipophilicity and receptor binding affinity.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting that this compound may possess comparable activity due to the presence of electron-donating groups like methoxy .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | U251 (glioblastoma) | 10–30 | Induces apoptosis via Bcl-2 inhibition |
Compound B | WM793 (melanoma) | < 20 | Cell cycle arrest |
[Target Compound] | TBD | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study involving various thiazole-containing compounds, some exhibited notable anticonvulsant effects, suggesting that the target compound may similarly influence neuronal excitability through modulation of GABAergic pathways .
Structure-Activity Relationship (SAR)
The SAR of thiazole derivatives indicates that substitutions at specific positions significantly affect biological activity. For example:
- Methoxy Groups : Increase lipophilicity and enhance receptor interactions.
- Fluorine Substitution : Improves metabolic stability and bioavailability.
- Piperazine Linkage : Contributes to enhanced binding affinity for various receptors.
Research shows that modifications to the phenyl rings can drastically alter the pharmacological profile of thiazole compounds, emphasizing the importance of structural optimization in drug development.
Case Studies
- Antitumor Efficacy Study : A series of thiazole derivatives were synthesized and tested against A431 cancer cells. The study revealed that compounds with methoxy substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong antitumor potential .
- Neuropharmacological Assessment : In a study assessing anticonvulsant activity, a thiazole derivative demonstrated significant efficacy in preventing seizures in animal models, supporting further investigation into its mechanism of action .
Properties
Molecular Formula |
C23H24FN3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24FN3O3S/c1-15-21(31-22(25-15)20-16(24)7-6-10-19(20)30-3)23(28)27-13-11-26(12-14-27)17-8-4-5-9-18(17)29-2/h4-10H,11-14H2,1-3H3 |
InChI Key |
SUXRSEGVARCQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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